molecular formula C11H11N3O2 B8045893 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole

3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B8045893
M. Wt: 217.22 g/mol
InChI Key: YVZVXULQNDINJO-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes an oxadiazole ring and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 4-acetamidophenol with a suitable reagent to form the oxadiazole ring. Common methods include:

  • Dehydration reactions: Using reagents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring.

  • Cyclization reactions: Employing cyclization agents such as hydrazine or carbohydrazide to form the oxadiazole structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding oxo derivative.

  • Reduction: Reducing the oxadiazole ring to form a different heterocyclic structure.

  • Substitution: Replacing functional groups on the phenyl ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing electrophilic or nucleophilic substitution reactions with appropriate reagents.

Major Products Formed:

  • Oxidation: Formation of this compound-2-oxide.

  • Reduction: Production of 3-(4-acetamidophenyl)-5-methyl-1,2,4-oxadiazoline.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for treating various conditions, including inflammation and pain.

Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Acetamidophenol (Paracetamol): A well-known analgesic and antipyretic drug.

  • 5-Methyl-1,2,4-oxadiazole derivatives: Other oxadiazole compounds with varying substituents.

Uniqueness: 3-(4-Acetamidophenyl)-5-methyl-1,2,4-oxadiazole stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-9(4-6-10)11-13-8(2)16-14-11/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZVXULQNDINJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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